Z-Ala-Ala-Asn-AMC is specifically designed to be cleaved by legumain. The peptide sequence Ala-Ala-Asn at the core of the molecule is recognized and cleaved by the enzyme's active site. PubChem, National Institutes of Health
This cleavage releases a fluorescent molecule called AMC (7-amino-4-methylcoumarin), which can be easily detected using a fluorescence reader. The amount of AMC released is proportional to the legumain activity in the sample. MedChemExpress:
Z-Ala-Ala-Asn-AMC is a valuable tool for researchers studying legumain function. It allows them to:
The development of Z-Ala-Ala-Asn-AMC played a key role in the discovery of mammalian legumain. Previously, legumain was thought to be exclusive to plants. The ability of this substrate to be cleaved by human legumain helped researchers identify and characterize the mammalian form of the enzyme. Bachem
Z-Ala-Ala-Asn-AMC, also known by its chemical identifier 149697-16-5, is a synthetic peptide substrate specifically designed for the enzyme legumain. This compound consists of a sequence of amino acids: Z (benzyloxycarbonyl), alanine, alanine, asparagine, and the fluorophore 7-amino-4-methylcoumarin (AMC). The design of Z-Ala-Ala-Asn-AMC allows it to be cleaved by legumain at the peptide bond between the second alanine and asparagine, resulting in the release of AMC, which can be easily quantified using fluorescence techniques. The development of this substrate has significantly advanced research into legumain's role in both plant and mammalian systems, highlighting its importance in biochemical studies .
Z-Ala-Ala-Asn-AMC acts as a substrate for legumain. Legumain recognizes the specific amino acid sequence (Ala-Ala-Asn) and cleaves the peptide bond between the second and third amino acids. The cleavage releases the AMC fluorophore, which can be measured using a fluorescence reader. The amount of fluorescence is proportional to the enzyme activity, allowing researchers to study legumain function and inhibition [].
The primary reaction involving Z-Ala-Ala-Asn-AMC is its cleavage by legumain:
This reaction is facilitated by legumain's enzymatic activity, which recognizes the specific amino acid sequence. The cleavage results in the release of AMC, a fluorescent compound that serves as a marker for legumain activity. The intensity of fluorescence correlates directly with the concentration of legumain in a sample, making Z-Ala-Ala-Asn-AMC a valuable tool for studying this enzyme's functionality and inhibition .
Z-Ala-Ala-Asn-AMC exhibits biological activity primarily through its interaction with legumain. This enzyme has been implicated in various physiological processes, including protein degradation and apoptosis. The ability of Z-Ala-Ala-Asn-AMC to serve as a substrate for legumain allows researchers to investigate the enzyme's role in pathological conditions such as cancer and neurodegenerative diseases. Studies have shown that legumain is involved in tumor progression and metastasis, making Z-Ala-Ala-Asn-AMC an important compound for cancer research .
Synthesis of Z-Ala-Ala-Asn-AMC typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This process allows for the sequential addition of amino acids to a growing peptide chain on a solid support. The steps generally include:
This method ensures high purity and yield of Z-Ala-Ala-Asn-AMC for research applications .
Z-Ala-Ala-Asn-AMC has several applications in biochemical and medical research:
Interaction studies involving Z-Ala-Ala-Asn-AMC focus on its relationship with legumain and other proteases. These studies often utilize fluorescence assays to measure how effectively various compounds inhibit or enhance legumain activity when Z-Ala-Ala-Asn-AMC is present. Such investigations are crucial for understanding the biochemical pathways influenced by legumain and identifying potential therapeutic agents that could modulate its activity .
Z-Ala-Ala-Asn-AMC can be compared with several similar compounds that also serve as substrates or inhibitors for proteolytic enzymes. Below are some notable examples:
Z-Ala-Ala-Asn-AMC stands out due to its specific cleavage by legumain, which was previously thought to exist only in plants but has been identified in mammals as well. This specificity makes it particularly valuable for studying mammalian legumain's biological roles .